molecular formula C10H10O2 B2584041 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde CAS No. 1261489-15-9

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde

Cat. No.: B2584041
CAS No.: 1261489-15-9
M. Wt: 162.188
InChI Key: PYDURGONWJHTRT-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is an organic compound that belongs to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction is efficient and offers high atom economy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of nanocatalysis, transition metal catalysis, and organocatalysis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is unique due to the position of its aldehyde group, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDURGONWJHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261489-15-9
Record name 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde
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